3-(Decylamino)propane-1,2-diol
Description
Significance within the Alkylaminopropanediol Family of Compounds
The alkylaminopropanediol family, characterized by a propane-1,2-diol backbone with an amino group attached to a long alkyl chain, is noted for its surface-active properties. The length of the alkyl chain is a critical determinant of the compound's physicochemical properties, such as its melting point, solubility, and its behavior in solution. As a member of this family, 3-(Decylamino)propane-1,2-diol holds significance due to its specific chain length, which positions it between more extensively studied shorter and longer-chain analogs. This intermediate position can offer a unique balance of hydrophilicity and lipophilicity, potentially leading to novel applications. For instance, related compounds like 3-(hexadecylamino)propane-1,2-diol (B8711646) are explored for their use as surfactants, emulsifiers, and in the synthesis of amphiphilic polymers for drug delivery systems and gene therapy. ontosight.ai
Foundational Research Context and Scope
The foundational research landscape for this compound is largely built upon studies of homologous compounds. A Korean study has reported the synthesis of what is referred to as 1,2-Decylaminopropanediol (1,2-DAP), which is understood to be the same compound. ksiec.or.kr The synthesis was achieved by reacting decyl amine with 3-monochloro-1,2-propanediol in an ethanol (B145695) solvent with sodium hydroxide (B78521) as a catalyst. ksiec.or.kr The resulting product was a white paste. ksiec.or.kr This synthetic route is a common method for producing various N-alkylaminopropanediols.
The primary application investigated for this class of compounds is as surfactants. ontosight.aitargetmol.com For example, the closely related 3-(dodecylamino)propane-1,2-diol (B3057529) has been identified as a surfactant capable of preparing nanomicelles, which are of interest for drug delivery applications. targetmol.com The amphiphilic nature of these molecules allows them to self-assemble in solution, forming structures that can encapsulate other molecules.
Current Research Gaps and Emerging Opportunities
Emerging opportunities for this compound lie in several areas. Its potential as an antimicrobial agent has been suggested, building on findings for other alkylaminopropanediols. ksiec.or.kr Furthermore, the unique liquid crystalline phases exhibited by some long-chain amphiphiles present an opportunity to investigate whether this compound forms such ordered structures, which could have applications in advanced materials and sensor technology. wikipedia.orgebsco.comuh.edunih.gov A comparative study of the liquid-crystalline behavior of homologous series of 1,2-propanediol derivatives would be a valuable area of future research.
Detailed Research Findings
While specific detailed research findings for this compound are sparse, data from its homologs can provide valuable insights.
Physicochemical Properties
The following table presents a comparison of the known physicochemical properties of this compound and its close analogs. This comparative data allows for an estimation of the properties of the decyl derivative.
| Property | This compound (Estimated/Inferred) | 3-(Dodecylamino)propane-1,2-diol | 3-(Hexadecylamino)propane-1,2-diol |
| Molecular Formula | C₁₃H₂₉NO₂ | C₁₅H₃₃NO₂ nist.gov | C₁₉H₄₁NO₂ ontosight.ai |
| Molecular Weight | ~231.38 g/mol | 259.43 g/mol targetmol.com | ~343.6 g/mol |
| Appearance | White paste ksiec.or.kr | Solid nist.gov | Solid ontosight.ai |
| Melting Point | Not available | Not available | Not available |
It is important to note that properties such as melting point and boiling point for 3-(hexadecylamino)propane-1,2-diol can vary depending on specific conditions and purity. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
1191-45-3 |
|---|---|
Molecular Formula |
C13H29NO2 |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
3-(decylamino)propane-1,2-diol |
InChI |
InChI=1S/C13H29NO2/c1-2-3-4-5-6-7-8-9-10-14-11-13(16)12-15/h13-16H,2-12H2,1H3 |
InChI Key |
UIEJEXBQVZLMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCC(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Decylamino Propane 1,2 Diol
Established Synthetic Pathways for Aminopropanediol Derivatives
Traditional synthesis of aminopropanediol derivatives relies on robust and well-documented chemical reactions. The most common strategies involve the nucleophilic attack of an amine on a three-membered ring, such as an epoxide, or direct amination of a halogenated precursor. scielo.org.mxacsgcipr.org These methods are valued for their reliability and versatility.
A primary route for synthesizing 3-amino-1,2-propanediol (B146019) and its derivatives involves the use of halogenated precursors, such as 3-chloro-1,2-propanediol (B139630) (glycerin chlorohydrin) or epichlorohydrin (B41342). google.comhubspotusercontent-na1.netgoogle.com The synthesis of the parent compound, 3-amino-1,2-propanediol, is often accomplished by reacting 3-chloro-1,2-propanediol with ammonia (B1221849) in an alkaline environment, facilitated by sodium hydroxide (B78521). hubspotusercontent-na1.net
The general mechanism involves a two-step process. First, a precursor like epichlorohydrin is hydrolyzed to form 3-chloro-1,2-propanediol. google.comwipo.int Subsequently, this intermediate reacts with an amine, such as decylamine (B41302). The reaction proceeds as a nucleophilic substitution where the amine displaces the chloride ion. This amination step is often catalyzed and may require specific temperature control to enhance the reaction's selectivity and reduce the formation of byproducts. google.comwipo.int
Alternatively, the reaction can proceed through the direct aminolysis of an epoxide ring. Epoxides are versatile intermediates that react with amines to yield amino alcohols. acsgcipr.org The process involves the nucleophilic ring-opening of the epoxide by the amine, a reaction that is fundamental in organic synthesis for creating β-amino alcohols. researchgate.netmdpi.com
The synthesis of specific stereoisomers of aminopropanediols is critical, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Asymmetric synthesis aims to produce these enantiomerically pure compounds, and several strategies have been developed for this purpose.
One effective method is to start with an enantiomerically pure precursor. Using (R)- or (S)-alaninol, for example, has been successful in the asymmetric synthesis of the chiral antimicrobial agent ofloxacin. nih.gov Similarly, starting with an enantiopure epoxide ensures that the stereochemistry is retained in the final amino alcohol product. acsgcipr.org
Another powerful approach is enantioselective catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. nih.gov This can be achieved through:
Chiral Lewis Acids: These catalysts can activate the epoxide, making it more susceptible to a nucleophilic attack, while the chiral ligands on the catalyst control the direction from which the amine approaches.
Enzyme Catalysis: Biocatalysts, such as transaminases, are inherently chiral and can be used for the asymmetric synthesis of chiral primary amines. semanticscholar.org Lipases have also been employed for the enantioselective resolution of racemic mixtures. nih.gov
Chiral Auxiliaries: A chiral auxiliary, such as an Evans oxazolidinone, can be temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction, after which it is removed. nih.gov
These methods allow for the production of highly functionalized chiral materials with controlled stereochemistry. acsgcipr.org
Novel Synthetic Routes and Process Innovations
Recent advancements in synthetic chemistry have led to the development of novel and more efficient routes for producing aminopropanediols. These innovations often focus on improving reaction conditions, reducing environmental impact, and enhancing product yields.
A significant innovation is the use of biocatalysis. Engineered enzymatic cascades have been developed to selectively convert diols into amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org This approach avoids the harsh conditions and metal catalysts often used in traditional chemical synthesis. Three-component strategies combining biocatalytic aldol (B89426) reactions with reductive aminations have also been developed for the stereoselective synthesis of amino-diols from simple starting materials like aldehydes, hydroxy ketones, and amines. nih.gov
Furthermore, lipase-catalyzed ring-opening of epoxides with amines has been successfully implemented in continuous-flow microreactor systems. mdpi.com This technology offers several advantages over batch processing, including better control over reaction parameters, enhanced safety, and the potential for easier scale-up and automation. mdpi.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency of aminopropanediol synthesis, particularly through epoxide ring-opening, is highly dependent on reaction parameters such as the choice of catalyst, solvent, and temperature. researchgate.net Optimization of these factors is crucial for maximizing yield and achieving high regioselectivity—the preferential attack of the nucleophile at one of the two carbon atoms of the epoxide ring. mdpi.com
Catalysts: Various catalysts have been employed to activate the epoxide ring and facilitate the nucleophilic attack by the amine. Lewis acids like yttrium trichloride (B1173362) (YCl₃) have been shown to be highly effective, even at low concentrations (1 mol%), for promoting the reaction under solvent-free conditions at room temperature. mdpi.com Other catalysts include iridium trichloride, lithium bromide, and cobalt(II) chloride, each offering advantages in terms of mild reaction conditions and high yields. rroij.com Acetic acid has also been used as a simple, metal-free catalyst that provides β-amino alcohols in high yields with excellent regioselectivity. rsc.org
Solvents: The choice of solvent significantly impacts the reaction. While traditional organic solvents are common, there is a strong trend towards using environmentally benign solvents like water or conducting reactions under solvent-free conditions. mdpi.comrroij.comjsynthchem.com Water can sometimes accelerate the reaction rate, and solvent-free protocols reduce waste and simplify product purification. scielo.org.mxresearchgate.net
Temperature: Reaction temperature influences the reaction rate. While many modern catalytic systems are designed to operate efficiently at room temperature, mdpi.comrroij.com some processes may require heating to proceed at a reasonable rate. google.com However, higher temperatures can sometimes lead to the formation of side products. scielo.br
The following table summarizes the impact of different catalytic systems on the aminolysis of epoxides, demonstrating the ongoing effort to refine this important transformation.
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Yttrium Trichloride (YCl₃) | Solvent-free | High efficiency at low catalyst loading (1 mol%), room temperature, excellent yields and regioselectivity. | mdpi.com |
| Acetic Acid | Solvent-free | Metal-free protocol, high yields, excellent regioselectivity. | rsc.org |
| Tertiary Amines (e.g., Et₃N) | Water | Mild reaction conditions, good to excellent yields, environmentally friendly solvent. | researchgate.net |
| Iridium Trichloride (IrCl₃) | Various | Effective at room temperature, excellent yields. | rroij.com |
| Silica-bonded S-sulfonic acid (SBSSA) | Solvent-free | Heterogeneous catalyst that is easily removed by filtration, high regioselectivity. | scielo.org.mx |
| Immobilized Lipase | Organic Solvent (e.g., Toluene) | Biocatalytic, suitable for continuous-flow systems, mild conditions. | mdpi.com |
Sustainable Synthesis Strategies and Green Chemistry Principles
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for fine chemicals, including 3-(decylamino)propane-1,2-diol. gctlc.org The goal is to design processes that are safer, more efficient, and environmentally benign. semanticscholar.org
Key green strategies applicable to aminopropanediol synthesis include:
Atom Economy: The direct ring-opening of an epoxide with an amine is an addition reaction, which is inherently atom-economical as all atoms from the reactants are incorporated into the final product. This minimizes waste generation.
Use of Safer Solvents: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. The synthesis of β-amino alcohols has been successfully demonstrated in water and under solvent-free conditions, significantly reducing the environmental footprint of the process. rsc.orgresearchgate.net
Catalysis: The development of highly efficient and recyclable catalysts is a core green chemistry principle. This includes metal-free catalysts like acetic acid or heterogeneous catalysts that can be easily separated from the reaction mixture and reused. scielo.org.mxrsc.org Biocatalytic methods using enzymes also represent a green alternative, as they operate under mild conditions and are biodegradable. rsc.orgnih.gov
Renewable Feedstocks: The sustainability of a chemical process can be enhanced by using starting materials derived from renewable resources. The 1,2-propanediol backbone can be produced from the hydrolysis of propylene (B89431) oxide, which is traditionally derived from crude oil. acs.org However, there is growing interest in producing it from renewable sources like glycerol, a byproduct of biodiesel production, or through the microbial fermentation of sugars. acs.orgnih.gov
By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable, aligning with the broader goals of responsible chemical production. gctlc.org
Advanced Chemical Reactivity and Transformation Studies
Functional Group Derivatization at Amine and Hydroxyl Sites
The presence of both primary and secondary hydroxyl groups, along with a secondary amine, allows for selective derivatization under controlled reaction conditions. The relative nucleophilicity of these functional groups can be exploited to achieve site-selective modifications.
N-Acylation Reactions and Related Functionalizations
The secondary amine in 3-(Decylamino)propane-1,2-diol is a primary site for nucleophilic attack on acylating agents. N-acylation is a fundamental transformation that introduces an amide functionality, altering the compound's polarity and chemical properties. bath.ac.ukresearchgate.net
Commonly employed acylating agents include acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents. The choice of reagent and reaction conditions can influence the outcome and selectivity of the reaction. For instance, the use of a mild base is often necessary to neutralize the acid byproduct and drive the reaction to completion.
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Reagent/Catalyst | Product | Notes |
|---|---|---|---|
| Acetyl chloride | Triethylamine | N-acetyl-3-(decylamino)propane-1,2-diol | A standard method for introducing an acetyl group. |
| Acetic anhydride | Pyridine | N-acetyl-3-(decylamino)propane-1,2-diol | Pyridine acts as both a catalyst and a base. |
| Carboxylic acid | DCC/DMAP | N-acyl-3-(decylamino)propane-1,2-diol | Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) facilitate amide bond formation. |
This table presents plausible N-acylation reactions based on general organic chemistry principles.
O-Acylation and Esterification Reactions
The primary and secondary hydroxyl groups of this compound can undergo O-acylation to form esters. Selective acylation of the primary versus the secondary hydroxyl group is a common challenge in the chemistry of 1,2-diols. uni-muenchen.dedntb.gov.uaresearchgate.net Generally, the primary hydroxyl is more sterically accessible and therefore more reactive towards acylation.
Esterification can be achieved using various methods, including reaction with acyl chlorides, anhydrides, or carboxylic acids under acidic catalysis (Fischer esterification). chemguide.co.ukpearson.commasterorganicchemistry.com The competition between N-acylation and O-acylation can be controlled by adjusting the reaction pH. Under acidic conditions, the amine is protonated and becomes non-nucleophilic, favoring O-acylation. Conversely, under basic or neutral conditions, the more nucleophilic amine is likely to react faster.
Table 2: O-Acylation and Esterification Strategies
| Acylating Agent | Conditions | Predominant Product | Rationale |
|---|---|---|---|
| Acyl chloride/anhydride | Pyridine, low temp. | Mono-O-acyl at primary -OH | Kinetic control favors the less hindered primary hydroxyl. |
| Carboxylic acid | H₂SO₄ (catalytic) | O-acyl ester | Protonation of the amine deactivates it towards acylation. |
| Acyl chloride | Excess, elevated temp. | Di-O-acyl ester | Forcing conditions can lead to acylation of both hydroxyls. |
This table outlines strategies for selective O-acylation based on established reactivity of diols.
Formation of Cyclic Adducts (e.g., Ketals, Dioxolanes)
The 1,2-diol functionality of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals known as dioxolanes. wikipedia.orgorganic-chemistry.org This reaction is often used as a protecting group strategy for diols in multi-step syntheses. libretexts.orgyoutube.comyoutube.com
The formation of the dioxolane ring is typically reversible and can be controlled by the removal of water from the reaction mixture to drive the equilibrium towards the product. A variety of aldehydes and ketones can be used, leading to a range of substituted dioxolane derivatives.
Table 3: Formation of Dioxolane Derivatives
| Carbonyl Compound | Catalyst | Product |
|---|---|---|
| Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-4-((decylamino)methyl)-1,3-dioxolane |
| Benzaldehyde | H₂SO₄ | 2-Phenyl-4-((decylamino)methyl)-1,3-dioxolane |
| Cyclohexanone | Lewis Acid (e.g., BF₃·OEt₂) | 1,4-Dioxa-spiro[4.5]decan-2-yl)methanamine, N-decyl- |
This table illustrates the formation of cyclic adducts from 1,2-diols and carbonyl compounds.
Investigation of Reaction Mechanisms and Kinetic Profiles
The derivatization reactions of this compound proceed through well-established organic reaction mechanisms. N-acylation and O-acylation with acyl chlorides or anhydrides typically follow a nucleophilic acyl substitution pathway. The reaction kinetics can be influenced by factors such as the concentration of reactants, temperature, solvent polarity, and the presence of catalysts.
Kinetic studies, while not specifically reported for this compound, can be inferred from analogous systems. The rate of acylation is expected to follow second-order kinetics, being first order in both the aminopropanediol and the acylating agent. The relative rates of N- vs. O-acylation would be a key area of investigation, likely revealing the higher intrinsic nucleophilicity of the amine under neutral conditions.
Stability and Degradation Pathways under Various Chemical Conditions
The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents. Under strongly acidic or basic conditions, and at elevated temperatures, degradation can occur. nih.govresearchgate.net
Potential degradation pathways include:
Oxidation: The secondary amine and hydroxyl groups can be susceptible to oxidation, potentially leading to the formation of amides, ketones, or carboxylic acids, and ultimately cleavage of the carbon chain. The long alkyl chain can also undergo oxidation. nih.gov
Thermal Decomposition: At high temperatures, decomposition can occur through various pathways, including dehydration, deamination, and cleavage of the C-C or C-N bonds. The thermal stability of long-chain alkyl compounds is an area of active research. mdpi.comresearchgate.net
Hydrolysis of Derivatives: The amide and ester derivatives formed through acylation can undergo hydrolysis back to the parent aminopropanediol under acidic or basic conditions.
Interconversion Reactions of Aminopropanediol Derivatives
An interesting aspect of the chemistry of acylated aminopropanediols is the potential for intramolecular acyl migration. researchgate.net Specifically, an O-acyl derivative can rearrange to the more thermodynamically stable N-acyl isomer, and vice versa, through an intramolecular process. This O- to N-acyl migration is well-documented in peptide and medicinal chemistry. nih.govrsc.orgnih.govdoaj.org
The interconversion typically proceeds through a cyclic intermediate. The position of the equilibrium between the O-acyl and N-acyl isomers is dependent on factors such as pH, solvent, and the nature of the acyl group. Generally, the amide (N-acyl) is the more stable linkage. This interconversion is a critical consideration in the synthesis and purification of selectively acylated aminopropanediol derivatives.
Sophisticated Spectroscopic and Chromatographic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds. For 3-(decylamino)propane-1,2-diol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a detailed connectivity map of the molecule.
In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the decyl chain, the propane-1,2-diol backbone, and the amine group. The long alkyl chain would exhibit a complex series of overlapping multiplets in the upfield region of the spectrum. The protons on the propane (B168953) backbone, specifically those attached to the carbons bearing the hydroxyl and amino groups, would appear as distinct multiplets, with their chemical shifts and coupling patterns providing valuable information about their chemical environment and stereochemical relationship. The proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The ten carbons of the decyl chain would produce a series of peaks in the aliphatic region. The three carbons of the propane-1,2-diol moiety would be shifted further downfield due to the deshielding effects of the oxygen and nitrogen atoms. The precise chemical shifts of these carbons are highly indicative of their local electronic environment. For instance, in related 3-amino-1,2-propanediol (B146019) derivatives, the carbons of the propanediol (B1597323) backbone are well-resolved and their assignments can be confirmed through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) which correlate proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (decyl) | 0.8 - 1.0 | 10 - 15 |
| (CH₂)₈ (decyl) | 1.2 - 1.6 | 20 - 35 |
| N-CH₂ (decyl) | 2.5 - 2.8 | 45 - 55 |
| N-CH₂ (propane) | 2.6 - 3.0 | 50 - 60 |
| CH(OH) | 3.5 - 4.0 | 65 - 75 |
| CH₂(OH) | 3.3 - 3.8 | 60 - 70 |
Note: These are predicted ranges based on the analysis of similar N-alkylated amino alcohols and are subject to variation based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₃H₂₉NO₂).
Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be employed to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a unique "molecular fingerprint" and offers valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bonds of the propane backbone and the C-N bond, as well as loss of water from the diol moiety. Analysis of these fragment ions can help to confirm the connectivity of the decyl chain to the aminopropanediol headgroup.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, as well as the N-H stretching of the secondary amine. The presence of the long alkyl chain would be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹. Other significant peaks would include C-O stretching vibrations around 1050-1150 cm⁻¹ and N-H bending vibrations around 1550-1650 cm⁻¹.
Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The C-C and C-H vibrations of the decyl chain would be expected to produce strong signals in the Raman spectrum.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| N-H stretch (secondary amine) | 3300 - 3500 (moderate) |
| C-H stretch (aliphatic) | 2850 - 2960 (strong) |
| N-H bend (secondary amine) | 1550 - 1650 (moderate) |
| C-O stretch (alcohol) | 1050 - 1150 (strong) |
Chromatographic Separation Methods (e.g., GC-MS, HPLC) for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of this compound.
For GC-MS analysis, the compound would likely require derivatization, for example, by silylation of the hydroxyl and amine groups, to increase its volatility and thermal stability. The derivatized compound would then be separated on a capillary GC column and detected by a mass spectrometer. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the mass spectrum provides definitive identification. This technique is particularly useful for identifying and quantifying impurities.
HPLC is a versatile technique that can be used to analyze the compound without the need for derivatization. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a suitable method for the separation of this compound from less polar or more polar impurities. Detection could be achieved using a variety of detectors, including UV-Vis (if the molecule contains a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS). The latter provides both retention time and mass information, offering a high degree of specificity.
Chiral Chromatography for Enantiomeric Purity and Separation
This compound contains a chiral center at the second carbon of the propane backbone, meaning it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of chromatography used to separate these stereoisomers. This is particularly important in pharmaceutical applications where the biological activity of enantiomers can differ significantly.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. For similar amino alcohols, polysaccharide-based chiral stationary phases have been shown to be effective. The separated enantiomers can be detected and quantified, allowing for the determination of the enantiomeric excess (ee) of a sample.
Alternatively, chiral Gas Chromatography (GC) can also be employed, often after derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
The application of these sophisticated spectroscopic and chromatographic techniques provides a comprehensive and detailed characterization of this compound, ensuring its structural integrity, purity, and enantiomeric composition.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. rsc.orgresearchgate.net For 3-(decylamino)propane-1,2-diol, these calculations can reveal insights into its reactivity, stability, and intermolecular interactions.
DFT methods would be employed to optimize the molecular geometry of the compound, finding the lowest energy arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents illustrative data based on typical values for similar long-chain amino alcohols.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests high stability and low chemical reactivity. |
| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| Partial Charge on N | -0.45 e | Highlights the nucleophilic character of the nitrogen atom. |
Molecular Conformation and Conformational Dynamics Analysis
The flexibility of the decyl chain and the rotatable bonds within the propanediol (B1597323) headgroup mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. nih.govsoton.ac.uk
Computational methods like molecular mechanics (MM) and DFT can be used to explore the potential energy surface of the molecule. nih.govfrontiersin.org For a molecule of this size, a common approach is to first use a faster method like MM to generate a large number of possible conformers, followed by geometry optimization of the most promising candidates at a more accurate DFT level. nih.govchemrxiv.org
Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data to demonstrate the energetic differences between possible conformations.
| Conformer Description | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Extended Chain, Open Headgroup | C-C-C-C: ~180° | 0.00 | Lowest energy conformer, minimizes steric repulsion. |
| Gauche Kink in Chain | One C-C-C-C: ~60° | 0.95 | Introduces a bend in the hydrophobic tail. |
| Intramolecular H-Bond 1 | O-C-C-N: ~55° | -0.50 | Stabilized by a hydrogen bond between a hydroxyl group and the nitrogen atom. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. organic-chemistry.org A plausible synthetic route to this compound is the nucleophilic substitution reaction between decylamine (B41302) and a suitable three-carbon epoxide, such as glycidol (B123203), or through the reaction of decylamine with 3-chloro-1,2-propanediol (B139630). organic-chemistry.org
Modeling this reaction would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics. For a nucleophilic substitution (SN2) reaction, the transition state would involve the simultaneous formation of the C-N bond and the breaking of the C-X (where X is the leaving group) bond. masterorganicchemistry.com
Table 3: Hypothetical Energetics for the Synthesis of this compound via SN2 Reaction This table illustrates the kind of data obtained from reaction pathway modeling for the reaction of decylamine with 3-chloro-1,2-propanediol.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Decylamine + 3-chloro-1,2-propanediol) | 0.0 | Initial state of the separated reactants. |
| Transition State | +25.5 | The highest energy point along the reaction coordinate, representing the activation barrier. |
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Prediction
As an amphiphilic molecule, this compound is expected to self-assemble in aqueous solution to form aggregates such as micelles or bilayers, minimizing the unfavorable contact between the hydrophobic decyl tails and water. phospholipid-research-center.comlibretexts.org Molecular dynamics (MD) simulations are the primary computational tool for studying these large-scale, dynamic processes. frontiersin.org
In an MD simulation, the motion of a large number of molecules is simulated over time by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field. To study the self-assembly of this compound, a simulation box would be prepared containing many molecules of the compound randomly distributed in explicit water molecules.
Over the course of the simulation, which can span from nanoseconds to microseconds, the spontaneous aggregation of the amphiphiles can be observed. core.ac.uk The simulations can predict the critical micelle concentration (CMC), the average number of molecules in a micelle (aggregation number), and the shape and size of the resulting aggregates. acs.orgresearchgate.net Analysis of the simulation trajectories can also provide detailed information about the structure of the micelles, such as the conformation of the molecules within the aggregate, the extent of water penetration into the micellar core, and the nature of the intermolecular interactions (e.g., hydrogen bonding between headgroups and with water). nih.gov
Table 4: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water This table presents typical parameters and outcomes from an MD simulation of surfactant self-assembly.
| Parameter / Result | Value / Observation | Significance |
|---|---|---|
| Simulation Box Size | 10 x 10 x 10 nm³ | Provides sufficient volume for the formation of multiple micelles. |
| Number of Surfactant Molecules | 200 | A representative number to observe aggregation phenomena. |
| Simulation Time | 500 ns | Allows for the system to reach equilibrium and for aggregates to form and stabilize. |
| Predicted Aggregate Shape | Spherical to slightly ellipsoidal micelles | The most common morphology for single-chain surfactants. |
| Average Aggregation Number | 50 - 70 | The typical number of molecules in a stable micelle for a C10 tail. |
Applications in Advanced Materials Science and Engineering
Role as Surfactants and Emulsifiers
The fundamental structure of 3-(Decylamino)propane-1,2-diol, featuring a distinct polar head (the aminopropanediol group) and a nonpolar tail (the decyl chain), makes it an effective surface-active agent. This amphiphilicity allows it to reduce surface and interfacial tension between different phases, such as oil and water, making it a functional surfactant and emulsifier. The hydroxyl (-OH) and secondary amine (-NH-) groups in the head are capable of forming hydrogen bonds, which enhances its solubility in polar solvents and provides sites for interaction, while the alkyl chain interacts favorably with nonpolar substances.
The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which molecules begin to aggregate into micelles. The length of the alkyl chain is a crucial factor; longer chains generally lead to lower CMC values and greater surface activity. nih.govmdpi.com The ten-carbon chain of this compound provides a significant hydrophobic driving force for adsorption at interfaces and self-aggregation in solution.
| Property | Influence of Molecular Structure | Significance in Application |
| Surface Activity | The balance between the hydrophilic aminodiol head and the hydrophobic decyl tail (Hydrophilic-Lipophilic Balance, HLB). | Determines efficiency in reducing surface tension and suitability for wetting, foaming, or emulsifying. |
| Emulsification | Ability to adsorb at the oil-water interface, forming a protective layer around droplets to prevent coalescence. | Essential for creating stable mixtures of immiscible liquids, used in coatings, and specialty formulations. |
| Critical Micelle Concentration (CMC) | Primarily driven by the hydrophobicity of the decyl chain. Longer alkyl chains typically lower the CMC. nih.gov | Indicates the minimum concentration required for the surfactant to exert its full effect, impacting cost-effectiveness. |
Design and Synthesis of Amphiphilic Derivatives with Tuned Properties
The synthesis of this compound and its derivatives is designed to establish its core amphiphilic architecture. A common and efficient synthetic route is the nucleophilic ring-opening of glycidol (B123203) (2,3-epoxy-1-propanol) with decylamine (B41302). This reaction directly attaches the decyl chain to the aminopropanediol head group.
Reaction Scheme:
Decylamine + Glycidol → this compound
This straightforward synthesis allows for considerable variation. By selecting different N-alkylamines, a homologous series of compounds can be produced, enabling the systematic tuning of properties. For instance, using a longer alkyl amine (e.g., dodecylamine) would increase the hydrophobicity, leading to a lower CMC and potentially different liquid-crystalline behaviors. nih.gov Further modifications can be made to the hydrophilic head to fine-tune the surfactant's properties for specific applications.
Self-Assembly Behavior and Ordered Nanostructure Formation (e.g., Nanomicelles)
Above its critical micelle concentration (CMC), this compound molecules spontaneously self-assemble in aqueous solutions to minimize the unfavorable interaction between the hydrophobic decyl tails and water. youtube.com This process results in the formation of ordered nanostructures, most commonly spherical nanomicelles. In these aggregates, the decyl chains form a liquid-like, nonpolar core, while the hydrophilic aminodiol head groups are exposed to the surrounding water. youtube.com
The geometry of these self-assembled structures is governed by the balance of intermolecular forces and the packing parameter of the surfactant molecule. nih.govnih.gov Factors such as the size of the head group relative to the cross-sectional area of the alkyl tail, temperature, pH, and ionic strength of the solution can influence whether the molecules assemble into spheres, cylinders (nanorods), or planar bilayers (lamellae). The hydrogen-bonding capability of the aminodiol head groups can lead to stronger intermolecular interactions, influencing the stability and morphology of the resulting nanostructures. nih.gov These organized assemblies can serve as nanoreactors or templates for synthesizing nanoparticles. researchgate.net
Incorporation into Polymer Systems and Composite Materials
The presence of two reactive hydroxyl groups and a secondary amine makes this compound a valuable monomer or additive in the synthesis of polymers and composite materials.
As a Monomer: The diol functionality allows it to be incorporated into polyester (B1180765) or polyurethane chains through condensation polymerization with dicarboxylic acids or diisocyanates, respectively. Its inclusion introduces a flexible, hydrophobic side chain (the decyl group) along the polymer backbone.
As a Functional Additive: When blended with a polymer matrix, the amphiphilic nature of the molecule can lead to its migration to surfaces, modifying properties such as wettability, adhesion, and friction. The decyl chain can also act as an internal plasticizer, increasing the flexibility of the final material.
The incorporation of such a molecule can impart amphiphilic characteristics to the resulting polymer, enabling the creation of block copolymers that self-assemble into larger, more complex structures or for use as compatibilizers in polymer blends.
Development of Novel Surface-Active Agents for Specific Applications
The structure of this compound serves as a scaffold for developing novel surfactants with tailored functionalities. Chemical modification of its reactive groups allows for the creation of agents designed for specific tasks.
| Modification | Resulting Derivative Class | Potential Application |
| Quaternization of the Amine | Cationic Surfactant | Antimicrobial agents, fabric softeners, corrosion inhibitors. nih.gov |
| Ethoxylation of Hydroxyls | Nonionic Surfactant | Emulsifiers in food and cosmetics, detergents with improved stability in hard water. semanticscholar.org |
| Carboxylation | Amphoteric/Zwitterionic Surfactant | Mild surfactants for personal care products, agents with pH-responsive properties. |
By altering the hydrophilic head through such reactions, the Hydrophilic-Lipophilic Balance (HLB) of the molecule can be precisely controlled, optimizing its performance as a wetting agent, detergent, or emulsifier for a particular system.
Material Property Modulation through Chemical Modification
Chemical modification of this compound is a powerful tool for modulating the properties of materials into which it is incorporated. mdpi.com When used as a building block in polymers or composites, its functional groups offer sites for subsequent reactions that can alter the final characteristics of the material.
For example, the hydroxyl groups can be used as grafting points to attach other polymer chains, creating brush-like copolymers with unique solution or solid-state properties. They can also serve as cross-linking sites; by controlling the extent of cross-linking, the mechanical properties of a polymer network, such as its rigidity, elasticity, and swelling behavior, can be fine-tuned. researchgate.net Modifying the amine group can introduce pH sensitivity or the ability to chelate metal ions, leading to "smart" materials that respond to environmental stimuli. This strategic functionalization allows for the rational design of materials with precisely controlled physical and chemical properties. mdpi.com
Biological and Biochemical Research Applications Non Clinical Focus
Utilization as Reagents in Biochemical Assays and Buffer System Components
While direct, extensive documentation of 3-(Decylamino)propane-1,2-diol as a standard reagent in biochemical assays or as a primary component in buffer systems is not prevalent in the literature, its chemical structure suggests potential utility in these areas. Biological buffers are crucial for maintaining a constant pH in experiments, a necessity for the proper structure and function of proteins and enzymes. sigmaaldrich.com Typically, these buffers have a pKa value between 6.0 and 8.0. sigmaaldrich.com The presence of a secondary amine in this compound provides it with the ability to accept or donate protons, thus exhibiting buffering capacity in a pH range dictated by its pKa. This is analogous to how amino acids and other amino-containing compounds, such as Tris, can function as buffers in biological systems. biomol.comyoutube.com
The surfactant properties of this compound could also be relevant in certain biochemical assays. Surfactants are often employed to solubilize components, prevent non-specific binding, or to create micelles for studying specific interactions. Given that the related compound, 3-(dodecylamino)propane-1,2-diol (B3057529), is known as a surfactant used in the preparation of nanomicelles, it is plausible that this compound could serve a similar function. targetmol.com
| Property | Potential Application | Rationale |
| Secondary Amine Group | Buffer System Component | Can accept or donate protons to maintain pH, similar to other amine-based buffers. |
| Amphipathic Nature | Reagent in Biochemical Assays | The hydrophobic tail and hydrophilic head can help solubilize molecules and form micelles. |
Precursor for the Synthesis of Bioactive Analogs and Mimics (e.g., Pseudo-Ceramides)
A significant area of research for aminopropanediol derivatives is in the synthesis of pseudo-ceramides. Ceramides (B1148491) are essential lipid molecules in the skin's stratum corneum, playing a vital role in maintaining the skin's barrier function and water-holding capacity. researchgate.net Decreased ceramide levels are associated with various skin conditions. researchgate.net Due to the high cost and potential instability of natural ceramides, synthetic mimics, known as pseudo-ceramides, have been developed for use in dermatological and cosmetic products. researchgate.netnih.gov
The 3-aminopropane-1,2-diol backbone is a key structural motif for creating these synthetic ceramide analogs. By acylating the amino group and the hydroxyl groups with fatty acids, a molecule that mimics the structure and function of natural ceramides can be created. In this context, this compound serves as an advanced precursor. The pre-existing decyl group on the amine can be envisioned as mimicking one of the lipid tails of a ceramide molecule, with further acylation of the hydroxyl groups completing the pseudo-ceramide structure. Research has shown that topical application of products containing pseudo-ceramides can improve skin barrier function. nih.gov Nicotinamide, for instance, has been shown to increase the biosynthesis of ceramides and other lipids in the stratum corneum. nih.gov Similarly, N-acetyl-L-hydroxyproline has been found to increase ceramide synthesis in skin models. dovepress.com
| Precursor | Bioactive Analog | Key Synthetic Step |
| This compound | Pseudo-ceramide | Acylation of the hydroxyl groups with fatty acids. |
Exploration in Membrane Protein Solubilization Systems
Membrane proteins are integral to many cellular processes, but their study is challenging due to their insolubility in aqueous solutions. nih.gov To extract these proteins from their native lipid bilayer environment for biochemical and structural analysis, amphipathic agents such as detergents are required. nih.govsigmaaldrich.com These detergents form micelles that surround the hydrophobic transmembrane domains of the protein, effectively solubilizing it in an aqueous buffer while aiming to preserve its native conformation and function. sigmaaldrich.com
This compound possesses the characteristic amphipathic structure of a detergent: a polar, hydrophilic diol head and a nonpolar, hydrophobic decyl tail. This structure allows it to interact with both the hydrophobic regions of membrane proteins and the surrounding aqueous environment. A structurally similar compound, 3-(dodecylamino)propane-1,2-diol, is classified as a surfactant capable of forming nanomicelles, highlighting the potential of this class of molecules in membrane protein research. targetmol.com The choice of detergent is critical, as harsh detergents can denature the protein. The properties of N-alkyl-aminopropanediols could offer a gentle yet effective means of solubilizing membrane proteins for further study.
| Structural Feature | Role in Solubilization | Consequence |
| Hydrophobic Decyl Tail | Interacts with the transmembrane domains of the protein. | Shields the hydrophobic protein surface from the aqueous solvent. |
| Hydrophilic Diol Head | Interacts with the aqueous buffer. | Confers water solubility to the protein-detergent complex. |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a protein target to study its function in a biological system. nih.gov A typical probe may contain a reactive group for covalent modification of the target, a reporter tag (like a fluorophore or biotin) for detection, and a linker. nih.gov
While there are no specific reports on the use of this compound as a chemical probe, its structure provides a versatile scaffold for the development of such tools. The secondary amine and the two hydroxyl groups are all potential sites for chemical modification. For instance, one of these functional groups could be derivatized with a photoreactive group to allow for light-induced cross-linking to a target protein. Alternatively, they could be conjugated to a fluorophore for visualization studies or to a biotin (B1667282) tag for affinity purification of the target protein and its binding partners. thermofisher.comthermofisher.com The decyl chain could serve to anchor the probe within the lipid bilayer of a cell membrane or to direct it towards hydrophobic binding pockets in target proteins. The development of such probes from the this compound scaffold could enable detailed studies of protein function in various biological contexts.
| Functional Group | Potential Modification | Application as a Chemical Probe |
| Amine/Hydroxyl Groups | Conjugation to a fluorophore, biotin, or photoreactive group. | Visualization, affinity purification, or photoaffinity labeling of target proteins. |
| Decyl Chain | Targeting moiety. | Directing the probe to membranes or hydrophobic pockets of proteins. |
Future Research Directions and Translational Perspectives
Exploration of Next-Generation Aminopropanediol Derivatives
The molecular architecture of 3-(decylamino)propane-1,2-diol serves as a foundational scaffold for the development of next-generation compounds. The strategic modification of its key structural components is a primary focus of future research, aiming to enhance biological activity, selectivity, and pharmacokinetic properties.
Key areas for structural modification include:
The Decyl Chain: The lipophilicity and binding interactions of the molecule can be fine-tuned by altering the length, branching, and saturation of the decyl alkyl chain. Introducing cyclic or aromatic groups is another strategy to potentially improve target engagement.
The Amino Group: The secondary amine is a prime site for derivatization. Modifications such as acylation to create amides or substitutions with other functional groups can alter the compound's electronic properties and hydrogen-bonding capabilities. nih.govmdpi.com
The Propane-1,2-diol Moiety: The two hydroxyl groups are critical for interactions with biological targets. Esterification or etherification of these groups can modify the molecule's solubility and how it is metabolized. Exploring different stereoisomers of the diol is also crucial, as biological activity is often highly dependent on the specific 3D arrangement of atoms.
A systematic approach to these modifications, guided by quantitative structure-activity relationship (QSAR) studies, will be essential for rationally designing derivatives with superior profiles. oncodesign-services.com
| Structural Component | Modification Strategy | Desired Outcome |
| Decyl Chain | Varying length and saturation; introducing branching. | Optimize lipophilicity and membrane interaction. |
| Incorporating cyclic or aromatic moieties. | Enhance binding affinity and target specificity. | |
| Amino Group | N-alkylation or N-acylation. | Modulate basicity and metabolic stability. |
| Conversion to amides or other functional groups. nih.govmdpi.com | Alter hydrogen bonding capacity and electronic character. | |
| Propane-1,2-diol Moiety | Esterification or etherification of one or both hydroxyls. | Improve pharmacokinetic properties. |
| Synthesis of specific stereoisomers. | Investigate stereochemistry-dependent biological activity. |
Integration with Artificial Intelligence and Machine Learning for Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and chemical design. nih.govbpasjournals.commdpi.com These powerful computational tools can significantly accelerate the design-synthesis-testing cycle, making the process more efficient and cost-effective. oncodesign-services.combpasjournals.comnih.gov
For aminopropanediol derivatives, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can create novel molecular structures from scratch that are tailored to have specific desirable properties. oncodesign-services.com This allows for the exploration of a vast and diverse chemical space to identify innovative aminopropanediol analogs.
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new compounds before they are synthesized. nih.gov This predictive capability helps researchers prioritize the most promising candidates for laboratory investigation. nih.gov
Virtual Screening: AI can rapidly screen large virtual libraries of compounds to identify those with a high likelihood of interacting with a specific biological target, streamlining the initial stages of drug discovery. nih.gov
Protein Structure Prediction: Tools like AlphaFold can predict the three-dimensional structure of target proteins with high accuracy, providing crucial insights for structure-based drug design and helping to optimize the fit of new derivatives. oncodesign-services.com
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Utilizes generative models (e.g., GANs, VAEs) to propose novel molecules with optimized properties. oncodesign-services.com | Accelerates the discovery of innovative chemical scaffolds beyond intuitive design. |
| Predictive Modeling | Employs QSAR and other models to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govnih.gov | Reduces late-stage failures by filtering out compounds with unfavorable profiles early on. nih.gov |
| Target Identification | Analyzes large-scale biological data (genomics, proteomics) to uncover new potential drug targets. oncodesign-services.commdpi.com | Expands the therapeutic possibilities for aminopropanediol-based compounds. |
| Retrosynthesis Prediction | AI models predict efficient synthetic pathways for target molecules. oncodesign-services.com | Streamlines the chemical synthesis process, saving time and resources. oncodesign-services.com |
Novel Catalyst Systems for Stereoselective Synthesis
The precise three-dimensional arrangement of atoms (stereochemistry) in a molecule like this compound is often critical to its function. Consequently, a major area of future research is the development of advanced catalyst systems that can control the stereochemical outcome of the synthesis. The goal is to produce a single, desired stereoisomer with high purity, which remains a significant challenge. nih.gov
Promising approaches include:
Asymmetric Catalysis: The design of new chiral catalysts, particularly those based on transition metals, that can direct the formation of one enantiomer over the other. google.com
Biocatalysis: The use of enzymes, such as lipases, which can exhibit exquisite selectivity in chemical transformations, to achieve high enantiomeric purity. google.com
Organocatalysis: The development of small, metal-free organic molecules as catalysts, offering a more sustainable and less toxic alternative to traditional metal-based catalysts.
Modular Synthetic Routes: Creating flexible and efficient synthetic strategies that allow for the construction of various aminopropanediol derivatives with precise stereochemical control. nih.gov
Success in this area will not only improve the efficiency of producing these compounds but also facilitate a deeper understanding of how stereochemistry influences their biological effects.
Emerging Interdisciplinary Research Interfaces and Synergies
The unique amphiphilic structure of this compound, possessing both a fat-soluble tail and a water-soluble head, opens up possibilities for its use in diverse scientific and technological fields beyond conventional pharmacology.
Future interdisciplinary research may explore:
Nanotechnology: The potential for these molecules to self-assemble into nanostructures like micelles or liposomes could be harnessed for advanced drug delivery systems, encapsulating therapeutic agents to improve their delivery and efficacy.
Materials Science: Aminopropanediol derivatives could serve as molecular building blocks for novel biomaterials, such as functional coatings, hydrogels, or biosensors, with applications in medical devices and diagnostics.
Chemical Biology: By attaching fluorescent tags or other molecular probes, derivatives of this compound can be transformed into tools to investigate complex biological systems, helping to identify cellular targets and mechanisms of action.
Green Chemistry: Research into producing the propane-1,2-diol core from renewable feedstocks like glycerol or sugars, rather than from petroleum, is gaining traction. researchgate.netmdpi.com These bio-based methods offer a more sustainable and environmentally friendly approach to chemical manufacturing. researchgate.net
Q & A
What are the established synthetic routes for preparing amino-substituted diols such as 3-(Decylamino)propane-1,2-diol?
Answer:
Amino-substituted diols are typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, in related diols like 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol, epichlorohydrin is reacted with phenolic derivatives under alkaline conditions to form epoxy intermediates, followed by hydrolysis or aminolysis to introduce functional groups . For this compound, a plausible route involves reacting 1,2-epoxypropane with decylamine under controlled pH (e.g., aqueous NaOH) to ensure regioselective amine attack at the less hindered carbon. Purification often employs column chromatography or recrystallization, with yields optimized by adjusting solvent polarity and reaction temperature .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. For instance, in 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol, key signals include hydroxyl protons (δ 4.8–5.2 ppm), methoxy groups (δ 3.8 ppm), and aromatic protons (δ 6.7–7.1 ppm). 13C NMR confirms carbonyl and ether linkages (e.g., δ 71–75 ppm for diol carbons) .
- Mass Spectrometry (MS): Direct Analysis in Real Time (DART)-MS provides molecular ion peaks (e.g., [M+H]+ or [M+NH4]+) and fragmentation patterns. For example, a related diol showed [M]+ at m/z 227.1 and [M+NH4]+ at m/z 244.1 .
- Polarimetry: Used to determine enantiomeric purity if the compound is chiral.
How can density functional theory (DFT) predict molecular properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can predict:
- Electronic Properties: Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For 3-(2-methoxyphenoxy)propane-1,2-diol, HOMO localized on the aromatic ring suggests susceptibility to electrophilic attack .
- Vibrational Modes: IR/Raman spectra matched to experimental data, with deviations <5 cm⁻¹ indicating accurate functional group assignments .
- Hyperpolarizability: Critical for nonlinear optical applications. Basis set selection (e.g., 6-31G vs. 6-311G) significantly impacts accuracy .
How can researchers resolve contradictions in experimental data during diol derivative synthesis?
Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragmentation) often arise from:
- Regioisomer Formation: Use 2D NMR (COSY, HSQC) to distinguish between isomers. For example, NOESY can confirm spatial proximity of decylamine to specific diol carbons.
- Byproduct Identification: LC-MS or GC-MS coupled with databases (e.g., NIST) identifies impurities. In one study, residual epichlorohydrin was detected as a side product .
- Reaction Optimization: Systematic variation of solvents (e.g., THF vs. DMF) and catalysts (e.g., K2CO3 vs. NaH) minimizes competing pathways .
What structural features of this compound influence its surfactant properties?
Answer:
- Alkyl Chain Length: The decyl group enhances hydrophobic interactions, while the diol moiety provides hydrophilicity. In surfactants like 3-(decyloxy)propane-1,2-diol, critical micelle concentration (CMC) decreases with longer alkyl chains, improving surface tension reduction .
- Hydrogen Bonding: The 1,2-diol configuration facilitates water solubility and interfacial adsorption. Comparative studies show C10 derivatives outperform C9/C12 analogs in foam stability due to balanced hydrophobicity .
What challenges arise in optimizing reaction conditions for amino-diol derivatives?
Answer:
- Intermediate Instability: Amino intermediates (e.g., 1-amino-3-chloro-2-propanol) are prone to decomposition. Stabilization requires inert atmospheres (N2/Ar) and low temperatures (−20°C) during synthesis .
- Selectivity Issues: Competing N- vs. O-alkylation can occur. Using bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity .
- Purification Difficulties: High-polarity diols may co-elute with byproducts. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
